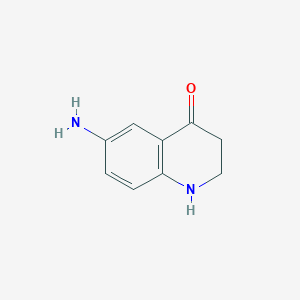
(1-Ethyl-1H-imidazol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with an ethyl group at the first position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in many biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of (1-Ethyl-1H-imidazol-2-yl)boronic acid may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Boronate esters or boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Applications De Recherche Scientifique
(1-Ethyl-1H-imidazol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The imidazole ring is a common motif in enzyme inhibitors and other biologically active molecules.
Industry: Used in the synthesis of advanced materials and functional polymers.
Mécanisme D'action
The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)boronic acid in biological systems often involves the interaction of the imidazole ring with enzyme active sites, where it can act as an inhibitor by coordinating with metal ions or forming hydrogen bonds with amino acid residues . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and sensor applications.
Comparaison Avec Des Composés Similaires
- (1-Methyl-1H-imidazol-2-yl)boronic acid
- (1-Propyl-1H-imidazol-2-yl)boronic acid
- (1-Butyl-1H-imidazol-2-yl)boronic acid
Comparison: (1-Ethyl-1H-imidazol-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis. In comparison, the methyl derivative may exhibit lower steric hindrance, while the propyl and butyl derivatives may have increased steric effects, potentially affecting their reactivity and binding affinity.
Propriétés
Formule moléculaire |
C5H9BN2O2 |
|---|---|
Poids moléculaire |
139.95 g/mol |
Nom IUPAC |
(1-ethylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4,9-10H,2H2,1H3 |
Clé InChI |
LKFCFTOCAAPLGT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=CN1CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
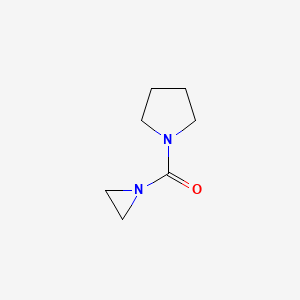
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
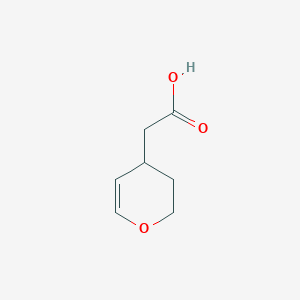
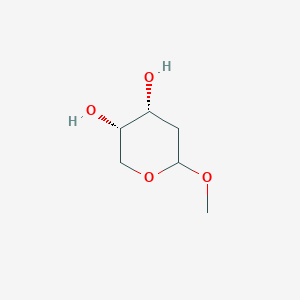
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
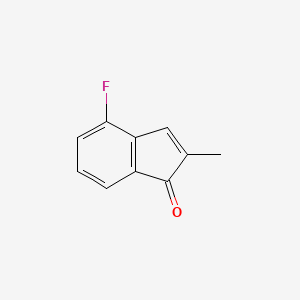
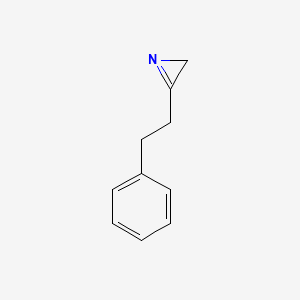
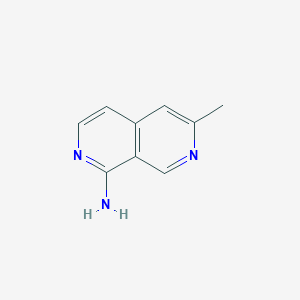
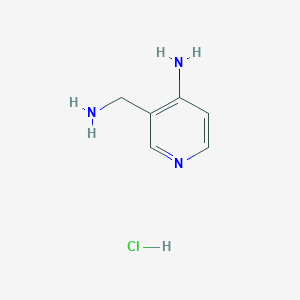
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)

